

In-Depth Technical Guide: 4-Chloro-2,6-dimethyl-3-nitropyridine

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Compound of Interest

Compound Name: 4-Chloro-2,6-dimethyl-3-nitropyridine

Cat. No.: B103006

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CAS Number: 15513-48-1

This technical guide provides a comprehensive overview of **4-Chloro-2,6-dimethyl-3-nitropyridine**, a key intermediate in pharmaceutical and agrochemical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and reactivity.

Chemical and Physical Properties

4-Chloro-2,6-dimethyl-3-nitropyridine is a substituted pyridine derivative with the molecular formula $C_7H_7ClN_2O_2$.^[1] Its structure, featuring a chlorine atom at the 4-position, two methyl groups at the 2 and 6 positions, and a nitro group at the 3-position, renders it a versatile building block in organic synthesis. The electron-withdrawing nature of the nitro group and the pyridine nitrogen atom activates the chlorine atom for nucleophilic aromatic substitution.

Property	Value	Reference
CAS Number	15513-48-1	[2][3][4][5]
Molecular Formula	C ₇ H ₇ ClN ₂ O ₂	[1]
Molecular Weight	186.60 g/mol	[1]
Appearance	White to light yellow powder/crystal	
Melting Point	70-73 °C	[2]
Purity	≥98%	[4]
Storage	2-8 °C	[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of **4-Chloro-2,6-dimethyl-3-nitropyridine**.

Spectroscopy	Expected Features/Data
¹ H NMR	Aromatic proton: ~7.22 ppm; Methyl protons: ~2.58 and 2.61 ppm.[2]
¹³ C NMR	Aromatic carbons: 110-160 ppm; Methyl carbons: at a lower chemical shift.[2]
IR Spectroscopy	C=C and C=N stretching (aromatic ring): ~1400-1600 cm ⁻¹ ; Strong absorbances for the nitro group: ~1530 cm ⁻¹ (asymmetric) and ~1350 cm ⁻¹ (symmetric).[2]
Mass Spectrometry	Molecular ion peak corresponding to the molecular weight (186.60 g/mol).

Experimental Protocols

Synthesis of 4-Chloro-2,6-dimethyl-3-nitropyridine

Two primary synthetic routes are reported for the preparation of **4-Chloro-2,6-dimethyl-3-nitropyridine**.

Method 1: From 2,6-dimethyl-4-pyrone

This method involves a multi-step synthesis starting from 2,6-dimethyl-4-pyrone.[\[3\]](#)

- Step 1: Ammonolysis Aromatization: 2,6-dimethyl-4-pyrone undergoes an ammonolysis aromatization reaction with triphenylmethylamine in the presence of a Lewis acid catalyst to yield a 2,6-dimethyl-1-triphenylmethyl pyrone crude product.[\[3\]](#)
- Step 2: Chlorination and Deprotection: The crude product is then treated with phosphorus oxychloride (POCl_3) to effect chlorination and deprotection, affording 4-chloro-2,6-dimethylpyridine.[\[3\]](#)
- Step 3: Nitration: The final step is the nitration of 4-chloro-2,6-dimethylpyridine using a mixture of a dehydrating agent (e.g., concentrated sulfuric acid) and nitric acid to introduce the nitro group at the 3-position, yielding the target compound.[\[3\]](#)

Method 2: From 2,6-dimethyl-3-nitro-4-pyridone

This protocol utilizes 2,6-dimethyl-3-nitro-4-pyridone as the starting material.[\[2\]](#)

- Procedure:
 - A mixture of 2,6-dimethyl-3-nitro-4-pyridone (e.g., 11.23 g, 66.8 mmol) and phosphorus oxychloride (e.g., 57 ml) is heated at reflux for 1.5 hours.[\[2\]](#)
 - After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure.[\[2\]](#)
 - The residue is dissolved in a suitable organic solvent, such as dichloromethane (e.g., 150 ml).[\[2\]](#)
 - The organic solution is carefully neutralized with a dilute aqueous base, such as sodium bicarbonate, until the aqueous layer is alkaline.[\[2\]](#)

- The organic phase is separated, dried over a suitable drying agent (e.g., MgSO_4), and concentrated under reduced pressure to yield **4-Chloro-2,6-dimethyl-3-nitropyridine**.[\[2\]](#)

Nucleophilic Aromatic Substitution (S_NAr) with Amines

4-Chloro-2,6-dimethyl-3-nitropyridine is highly reactive towards nucleophiles at the 4-position due to the activating effect of the ortho-nitro group and the ring nitrogen. This makes it an excellent substrate for nucleophilic aromatic substitution (S_NAr) reactions.[\[2\]](#)

- General Protocol:
 - Dissolve **4-Chloro-2,6-dimethyl-3-nitropyridine** in a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile in a reaction flask.[\[2\]](#)
 - Add the amine nucleophile (typically 1.1 to 1.5 equivalents) to the solution. A non-nucleophilic base like potassium carbonate (K_2CO_3) or triethylamine (NEt_3) may be added to scavenge the HCl byproduct.[\[2\]](#)
 - The reaction mixture is stirred, often at an elevated temperature (e.g., 80-120 °C), and monitored by a suitable technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[\[2\]](#)
 - Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent (e.g., ethyl acetate).[\[2\]](#)
 - The organic phase is separated, dried over a suitable drying agent, and concentrated under reduced pressure to yield the substituted product.[\[2\]](#)

Applications in Synthesis

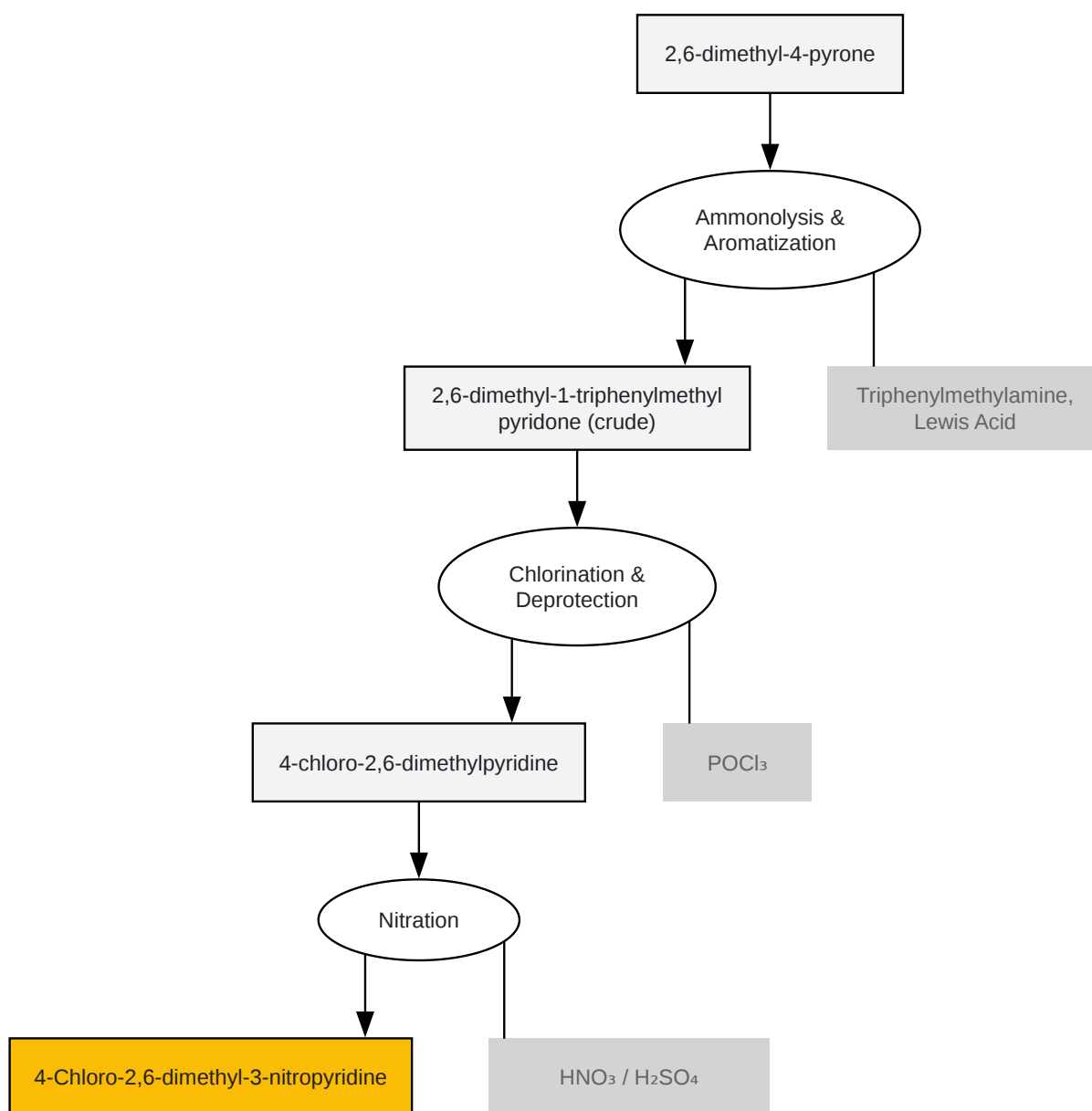
4-Chloro-2,6-dimethyl-3-nitropyridine serves as a crucial intermediate in the synthesis of various high-value molecules.

- Pharmaceuticals: It is a key reagent in the synthesis of Imigliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.
- Agrochemicals: This compound is utilized in the formulation of herbicides and insecticides, where the nitro group contributes to its biological activity.

- **Dyes and Pigments:** Its stable structure makes it a suitable precursor for the production of specialized dyes and pigments.

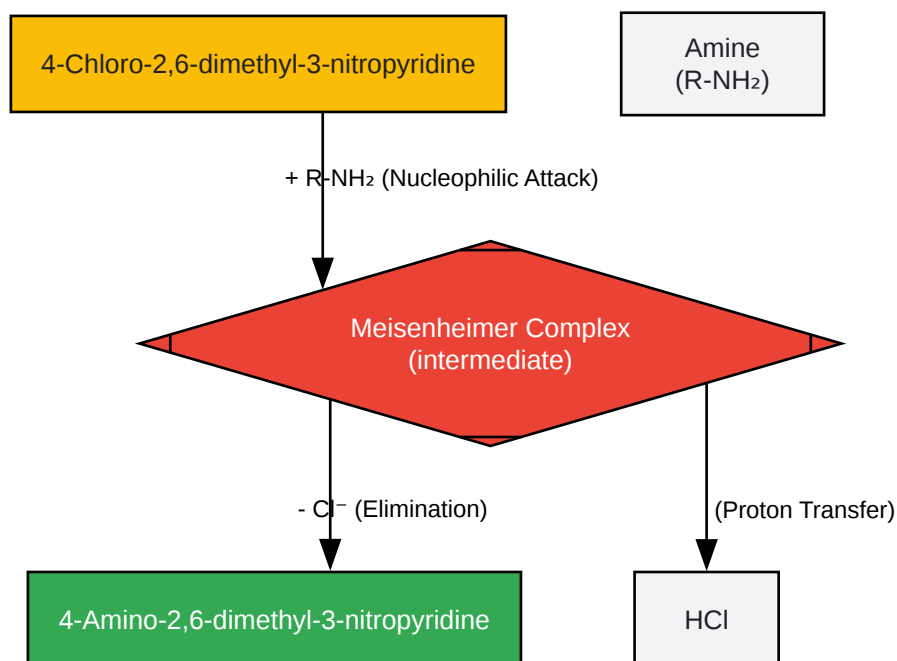
Visualized Workflows and Pathways

The following diagrams illustrate the synthesis of **4-Chloro-2,6-dimethyl-3-nitropyridine**, its primary reactivity, and the biological context of its pharmaceutical application.



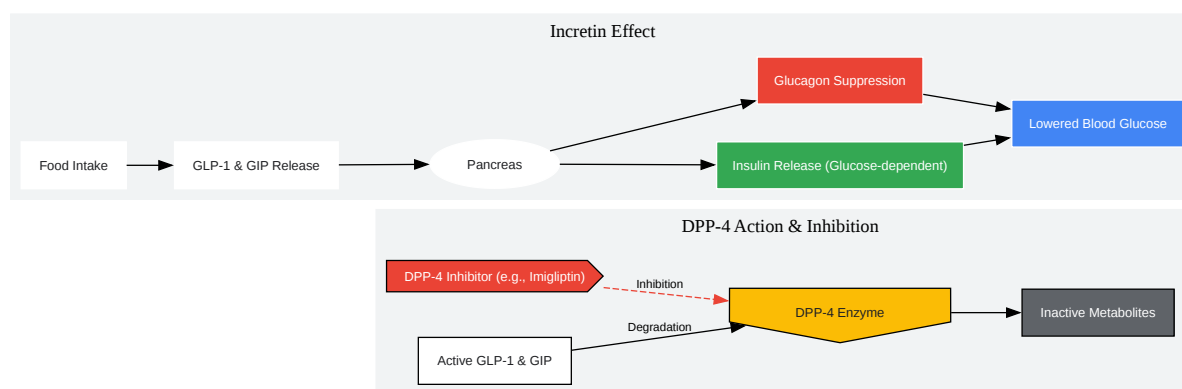
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Caption: Synthetic pathway of **4-Chloro-2,6-dimethyl-3-nitropyridine**.



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Caption: Nucleophilic Aromatic Substitution (SNAr) reaction workflow.



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Caption: General mechanism of DPP-4 inhibition in glucose homeostasis.

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